molecular formula C10H10Na3O10S3 B12826689 CID 123134558

CID 123134558

Cat. No.: B12826689
M. Wt: 455.4 g/mol
InChI Key: BMCNZRJPDRPEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate typically involves the sulfonation of naphthalene. This process can be carried out using fuming sulfuric acid (oleum) under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 1, 3, and 6 positions on the naphthalene ring. The reaction is usually followed by neutralization with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the sulfonation step, followed by crystallization and purification steps to obtain the final product in its hydrated form. The use of automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is used in various scientific research applications:

    Chemistry: As an anionic chromophore, it is used in the synthesis of dyes and pigments.

    Biology: It serves as a staining agent in biological assays.

    Medicine: It is investigated for its potential use in drug delivery systems due to its high solubility.

    Industry: It is used in the production of detergents and surfactants.

Mechanism of Action

The compound exerts its effects primarily through its sulfonic acid groups, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and ionic interactions with proteins and other biomolecules. The pathways involved include the modulation of enzyme activity and the stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,3,5-trisulfonic acid trisodium salt
  • Naphthalene-2,3,6-trisulfonic acid trisodium salt
  • Naphthalene-1,3,7-trisulfonic acid trisodium salt

Uniqueness

Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H10Na3O10S3

Molecular Weight

455.4 g/mol

InChI

InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2

InChI Key

BMCNZRJPDRPEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na].[Na].[Na]

Origin of Product

United States

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